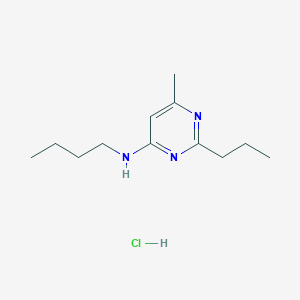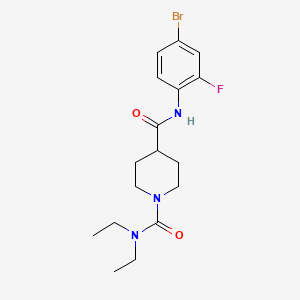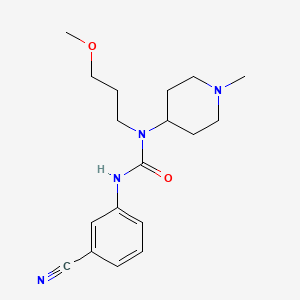
2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, commonly known as CP-544, is a chemical compound that belongs to the family of acrylonitrile derivatives. It is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which plays a crucial role in various physiological and pathological processes in the central nervous system (CNS). CP-544 has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various CNS disorders, including Alzheimer's disease, schizophrenia, and depression.
作用機序
CP-544 acts as a competitive antagonist of the α7nAChR, which is a ligand-gated ion channel that is widely distributed in the 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile. The α7nAChR is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. CP-544 binding to the α7nAChR inhibits the influx of calcium ions, which is essential for the activation of downstream signaling pathways that are involved in the modulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
CP-544 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters, including acetylcholine, dopamine, and noradrenaline, which are implicated in the modulation of cognitive function, mood, and behavior. CP-544 has also been shown to improve synaptic plasticity and reduce neuroinflammation, which are implicated in the pathogenesis of various this compound disorders.
実験室実験の利点と制限
CP-544 has several advantages for lab experiments, including its high potency and selectivity for the α7nAChR, which allows for the precise modulation of neuronal activity. However, CP-544 has several limitations, including its poor solubility in water, which can limit its bioavailability and require the use of organic solvents for administration.
将来の方向性
CP-544 has significant potential for the development of novel therapeutics for various 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile disorders. Future research should focus on the optimization of CP-544's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, could enhance the bioavailability and targeted delivery of CP-544 to the this compound. Additionally, the identification of novel targets and pathways that are modulated by CP-544 could lead to the development of new therapeutic strategies for the treatment of this compound disorders.
合成法
CP-544 can be synthesized using various methods, including the Knoevenagel condensation reaction between 4-chlorobenzaldehyde and 1-methyl-2-pyrrolecarboxaldehyde, followed by the reaction with cyanoacetic acid in the presence of a base catalyst. The purity of the synthesized compound can be improved by recrystallization using a suitable solvent.
科学的研究の応用
CP-544 has been extensively studied for its potential therapeutic applications in various 2-(4-chlorophenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. CP-544 has also been shown to have antidepressant effects in animal models of depression. Moreover, CP-544 has been suggested to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of various this compound disorders.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-17-8-2-3-14(17)9-12(10-16)11-4-6-13(15)7-5-11/h2-9H,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAINTMPOKDOZDV-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5359396.png)
![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)

![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine](/img/structure/B5359427.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)
![4-(3-{2,3,5,6-tetrafluoro-4-[4-methyl-2-(methylthio)phenoxy]phenyl}-2-propen-1-yl)morpholine hydrochloride](/img/structure/B5359455.png)


![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5359482.png)
